molecular formula C6H9ClN2O2 B1354118 4-(2-Chloroacetyl)piperazin-2-one CAS No. 59701-84-7

4-(2-Chloroacetyl)piperazin-2-one

Cat. No. B1354118
CAS RN: 59701-84-7
M. Wt: 176.6 g/mol
InChI Key: QVVYHRBAOTZFOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed, providing a facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities .


Molecular Structure Analysis

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

A Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound 2 into its more reactive iodine-analog .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 176.6 and is a powder at room temperature. It has a melting point of 129-130 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Structure

  • 4-(2-Chloroacetyl)piperazin-2-one is synthesized from anhydrous piperazine and chloroacetyl chloride in the presence of anhydrous sodium carbonate. The yield of this process can reach up to 83.9% (Jiang Peng-fei, 2011).

Antimicrobial and Anticancer Potential

  • Derivatives of 4-(2-Chloroacetyl)piperazin-2-one have shown significant antimicrobial and anticancer activities. These compounds were evaluated using the tube dilution technique and MTT assay, with some showing comparable activity to standard drugs like ciprofloxacin and fluconazole (S. Mehta et al., 2019).

Application in Isoxazoline Derivatives

  • Isoxazoline derivatives synthesized using 4-(2-Chloroacetyl)piperazin-2-one have exhibited good antibacterial activities against various strains including S.aureus and P.aeruginosa (Liu Wei, 2012).

Role in Diketopiperazines Synthesis

  • An efficient one-pot synthesis method for 1,4-disubstituted piperazine-2,5-diones involves the use of 4-(2-Chloroacetyl)piperazin-2-one, resulting in yields of up to 90% (Elaine O’Reilly et al., 2010).

Acetylcholinesterase Inhibition

  • Piperazine derivatives, including 4-(2-Chloroacetyl)piperazin-2-one, have been identified as inhibitors of human acetylcholinesterase, potentially useful in treating Alzheimer's disease (Kavitha Raj Varadaraju et al., 2013).

Therapeutic Applications

  • While primarily used for scientific research, some piperazine derivatives are investigated for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs, highlighting the potential pharmaceutical importance of such compounds (A. F. Brito et al., 2018).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-(2-chloroacetyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVYHRBAOTZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462599
Record name 4-(2-Chloroacetyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroacetyl)piperazin-2-one

CAS RN

59701-84-7
Record name 4-(2-Chloroacetyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59701-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroacetyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroacetyl)piperazin-2-one
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